4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine
Brand Name: Vulcanchem
CAS No.: 956352-90-2
VCID: VC7051873
InChI: InChI=1S/C12H15N3O/c1-16-12-4-3-10(8-13)7-11(12)9-15-6-2-5-14-15/h2-7H,8-9,13H2,1H3
SMILES: COC1=C(C=C(C=C1)CN)CN2C=CC=N2
Molecular Formula: C12H15N3O
Molecular Weight: 217.272

4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine

CAS No.: 956352-90-2

Cat. No.: VC7051873

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine - 956352-90-2

Specification

CAS No. 956352-90-2
Molecular Formula C12H15N3O
Molecular Weight 217.272
IUPAC Name [4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanamine
Standard InChI InChI=1S/C12H15N3O/c1-16-12-4-3-10(8-13)7-11(12)9-15-6-2-5-14-15/h2-7H,8-9,13H2,1H3
Standard InChI Key JFFAOHPCMDBNOJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN)CN2C=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzylamine core substituted at the 3-position with a pyrazol-1-ylmethyl group and at the 4-position with a methoxy group. Its systematic IUPAC name is [4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanamine, with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces steric and electronic effects that influence reactivity and biological interactions .

Key Structural Features:

  • Methoxy Group (-OCH₃): Enhances lipophilicity and modulates electronic density on the aromatic ring.

  • Pyrazole Moiety: Contributes to hydrogen bonding and π-π stacking interactions, critical for molecular recognition.

  • Benzylamine Backbone: Provides a primary amine functional group for derivatization or salt formation.

Physicochemical Characteristics

While direct data for 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine are scarce, its precursor, 4-methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde (CAS 436086-89-4), offers relevant insights :

PropertyValue (Precursor)Inferred Value (Target Compound)
Density1.15 g/cm³~1.10–1.20 g/cm³
Boiling Point400.6°C~350–400°C (decomposes)
Molecular Weight216.24 g/mol217.27 g/mol
SolubilityN/AModerate in polar aprotic solvents

The reduction of the aldehyde group in the precursor to an amine in the target compound likely improves aqueous solubility due to the amine’s ability to form hydrogen bonds.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route starting from 4-methoxybenzaldehyde:

  • Friedel-Crafts Alkylation: Introduction of the pyrazole moiety using chloromethyl pyrazole under acidic conditions.

  • Reductive Amination: Conversion of the intermediate aldehyde to the primary amine using sodium borohydride or catalytic hydrogenation .

Reaction Scheme:

4-MethoxybenzaldehydeCH₂O, H⁺4-Methoxy-3-(pyrazol-1-ylmethyl)benzaldehydeNH₃, H₂/PdTarget Compound\text{4-Methoxybenzaldehyde} \xrightarrow{\text{CH₂O, H⁺}} \text{4-Methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde} \xrightarrow{\text{NH₃, H₂/Pd}} \text{Target Compound}

Industrial Production Challenges

Scaling this synthesis requires optimizing:

  • Catalyst Efficiency: Transitioning from batch to continuous-flow systems to enhance yield.

  • Purification: Chromatography or crystallization to isolate the amine with >95% purity.

  • Cost Management: Sourcing affordable pyrazole derivatives without compromising quality.

Chemical Reactivity and Functionalization

Nucleophilic Amination

The primary amine group undergoes reactions typical of benzylamines:

  • Acylation: Forms amides with acyl chlorides (e.g., RCOClRCONHCH2-\text{RCOCl} \rightarrow \text{RCONHCH}_2\text{-}).

  • Schiff Base Formation: Reacts with aldehydes/ketones to generate imines (R₂C=NH\text{R₂C=NH}).

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the ortho/para positions, enabling:

  • Nitration: Introduces nitro groups at the 5-position of the benzene ring.

  • Sulfonation: Enhances water solubility via sulfonic acid derivatives.

Oxidation and Reduction

  • Oxidation: The amine may oxidize to a nitro compound under strong oxidizing conditions (HNO3\text{HNO}_3).

  • Reduction: The pyrazole ring is generally stable but can be hydrogenated to pyrazolidine under high-pressure H2\text{H}_2.

TargetPotential ActivityRationale
Cyclin-Dependent KinasesAntiproliferativeStructural analogy to palbociclib
Monoamine OxidaseNeuroprotectiveAmine group interaction with FAD

Material Science

The compound’s rigid structure makes it a candidate for:

  • Metal-Organic Frameworks (MOFs): As a linker for porous materials.

  • Polymer Additives: To enhance thermal stability in polyamides.

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